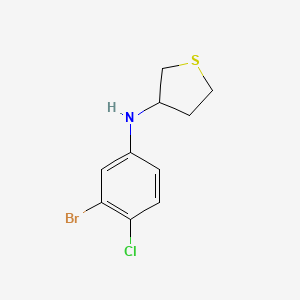

N-(3-bromo-4-chlorophenyl)thiolan-3-amine

Description

N-(3-Bromo-4-chlorophenyl)thiolan-3-amine is a halogenated aromatic amine featuring a thiolan (tetrahydrothiophene) ring linked to a 3-bromo-4-chlorophenyl group. The bromine and chlorine substituents on the phenyl ring enhance electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C10H11BrClNS |

|---|---|

Molecular Weight |

292.62 g/mol |

IUPAC Name |

N-(3-bromo-4-chlorophenyl)thiolan-3-amine |

InChI |

InChI=1S/C10H11BrClNS/c11-9-5-7(1-2-10(9)12)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2 |

InChI Key |

VOIBLPJVUDVQKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NC2=CC(=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-chlorophenyl)thiolan-3-amine typically involves the reaction of 3-bromo-4-chloroaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-chlorophenyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromo-4-chlorophenyl)thiolan-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-chlorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and synthetic differences between N-(3-bromo-4-chlorophenyl)thiolan-3-amine and related compounds:

Key Observations :

- Substituent Positioning : The 4-bromo-2-methylphenyl analog () retains the thiolan group but modifies halogen and alkyl positions, which may affect steric and electronic properties .

- Functional Group Differences : The pyridine-carboxamide derivative () introduces a planar aromatic system and amide functionality, enabling hydrogen bonding and π-π stacking absent in thiolan-3-amine analogs .

Physicochemical and Structural Properties

- Crystallography : The pyridine-carboxamide analog () forms centrosymmetric dimers via N–H⋯O hydrogen bonds, suggesting higher crystallinity compared to thiolan-3-amine derivatives .

- Electronic Effects : Bromine and chlorine substituents on the phenyl ring enhance electron-withdrawing effects, which may increase stability but reduce nucleophilicity compared to methyl-substituted analogs .

- Solubility : Thiolan’s sulfur atom may improve lipid solubility relative to oxolane or carboxamide derivatives, though direct data are unavailable.

Biological Activity

N-(3-bromo-4-chlorophenyl)thiolan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiolane ring and an amine group attached to a chlorinated phenyl moiety. The presence of bromine and chlorine atoms on the phenyl ring enhances its chemical reactivity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator within various metabolic pathways, leading to significant biological effects.

- Enzyme Interaction : Preliminary studies suggest that the compound can inhibit certain enzymes involved in metabolic processes, which may lead to altered cellular responses.

- Receptor Modulation : The compound may also bind to specific receptors, modulating their activity and influencing signaling pathways critical for cellular functions.

Biological Activity Studies

Research has indicated several areas where this compound exhibits notable biological activity:

- Antimicrobial Activity : Initial studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : There is emerging evidence suggesting that the compound may inhibit cancer cell proliferation, although further studies are required to elucidate its efficacy and mechanism in cancer therapy.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds helps highlight the uniqueness of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)thiolan-3-amine | Chlorinated phenyl group | Moderate antimicrobial activity |

| N-(5-bromo-2-methoxyphenyl)thiolan-3-amine | Brominated variant affecting reactivity | Antimicrobial and anticancer properties |

| N-(4-bromophenyl)thiolan-3-amine | Bromine-substituted analogue | Potential enzyme inhibition |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

- In Vitro Cancer Studies : In vitro assays revealed that the compound reduced the viability of specific cancer cell lines by inducing apoptosis, indicating its potential role in cancer treatment strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.